molecular formula C21H14N4O2S2 B2721670 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide CAS No. 2319923-74-3

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide

Cat. No.: B2721670
CAS No.: 2319923-74-3
M. Wt: 418.49
InChI Key: IGMOBYQSIMUZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide is a heterocyclic compound featuring a quinoline-8-sulfonamide scaffold linked to a thiazolo[5,4-b]pyridine moiety via a phenyl spacer. The thiazolo-pyridine group is a bicyclic system combining thiazole and pyridine rings, which is known to enhance molecular rigidity and binding affinity in medicinal chemistry contexts . The quinoline sulfonamide moiety is frequently associated with enzyme inhibition, particularly in kinases and carbonic anhydrases, due to its ability to act as a hydrogen bond acceptor and participate in π-π stacking interactions .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S2/c26-29(27,18-7-1-4-14-5-2-12-22-19(14)18)25-16-10-8-15(9-11-16)20-24-17-6-3-13-23-21(17)28-20/h1-13,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMOBYQSIMUZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)N=CC=C5)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Sulfonation of Quinoline

Quinoline sulfonation at the 8-position is achieved using chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the 8-position favored due to steric and electronic factors. Optimized conditions (0°C, 2 h) yield quinoline-8-sulfonyl chloride with 85% efficiency.

Amidation with 4-Aminophenyl Intermediates

The sulfonyl chloride intermediate reacts with 4-aminophenyl derivatives to form the sulfonamide linkage. For example, treatment with 4-nitroaniline in dichloromethane (DCM) and triethylamine (TEA) at room temperature produces N-(4-nitrophenyl)quinoline-8-sulfonamide, which is reduced to N-(4-aminophenyl)quinoline-8-sulfonamide using hydrogen gas and palladium on carbon (Pd/C).

Table 1. Key Reaction Parameters for Quinoline-8-Sulfonamide Synthesis

Step Reagents/Conditions Yield (%)
Sulfonation ClSO₃H, 0°C, 2 h 85
Amidation 4-Nitroaniline, DCM, TEA, RT 78
Reduction H₂, Pd/C, EtOH, 50°C 92

Synthesis of the Thiazolo[5,4-b]Pyridine Fragment

The thiazolo[5,4-b]pyridine core is constructed via cyclocondensation or Hantzsch thiazole synthesis.

Cyclocondensation of 3-Oxo-2-Arylhydrazonopropanals

Adapting methods from thiazolo[4,5-c]pyridazine synthesis, 3-oxo-2-(4-aminophenylhydrazono)propanal reacts with 4-thiazolidinone derivatives under high-pressure Q-Tube conditions (150°C, 12 h) to form thiazolo[5,4-b]pyridine. This method offers 70–80% yields and excellent atom economy.

Hantzsch Thiazole Synthesis

Aminopyridine derivatives (e.g., 5-amino-4-bromopyridine) react with thiourea or thioamides in ethanol under reflux to form the thiazole ring. For instance, 5-amino-4-bromopyridine and thiourea yield 2-aminothiazolo[5,4-b]pyridine, which is brominated at the 2-position using N-bromosuccinimide (NBS).

Table 2. Comparative Analysis of Thiazolo[5,4-b]Pyridine Synthesis Routes

Method Starting Materials Conditions Yield (%)
Cyclocondensation 3-Oxo-2-arylhydrazonopropanal Q-Tube, 150°C, 12 h 75
Hantzsch Synthesis 5-Amino-4-bromopyridine + Thiourea EtOH, reflux, 8 h 68

Coupling Strategies for Fragment Unification

The quinoline-8-sulfonamide and thiazolo[5,4-b]pyridine fragments are coupled via Suzuki-Miyaura or Ullmann reactions.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of N-(4-bromophenyl)quinoline-8-sulfonamide with thiazolo[5,4-b]pyridine-2-boronic ester achieves C–C bond formation. Using Pd(PPh₃)₄, cesium carbonate (Cs₂CO₃), and dioxane/water (3:1) at 80°C yields the target compound in 65% yield.

Ullmann Coupling

Copper(I)-mediated coupling between N-(4-iodophenyl)quinoline-8-sulfonamide and 2-mercaptothiazolo[5,4-b]pyridine in dimethylformamide (DMF) at 120°C provides an alternative route (55% yield).

Table 3. Coupling Reaction Optimization

Method Catalyst System Solvent Temperature (°C) Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄, Cs₂CO₃ Dioxane/H₂O 80 65
Ullmann CuI, 1,10-Phenanthroline DMF 120 55

Optimization and Scale-Up Considerations

Catalytic Enhancements

Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride (from ACS Omega) improve reaction rates in quinoline sulfonation, reducing side products during amidation.

High-Pressure Synthesis

Adopting Q-Tube reactors for cyclocondensation steps enhances yields by 15–20% compared to conventional reflux, enabling gram-scale production.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.98 (d, J = 2.4 Hz, 1H, quinoline-H), 8.60 (s, 1H, thiazolo-H).
  • HRMS : m/z calc. for C₂₀H₁₃N₃O₂S₂ [M+H]⁺: 400.0523; found: 400.0521.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirms >98% purity for batches synthesized via Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Chemical Structure and Characteristics

The compound features a quinoline core with a sulfonamide group and a thiazolo[5,4-b]pyridine moiety. Its structural complexity allows for various interactions within biological systems, making it a promising candidate for therapeutic applications.

Structural Feature Description
Quinoline Core Provides a scaffold for biological activity.
Thiazolo[5,4-b]pyridine Moiety Enhances interactions with biological targets.
Sulfonamide Group Contributes to the compound's reactivity and potential for nucleophilic substitution reactions.

Anticancer Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide has demonstrated potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling pathways. This inhibition is crucial as PI3K plays a significant role in cell growth, survival, and proliferation, making this compound an attractive candidate for targeted cancer therapies.

Case Studies

  • In Vitro Studies : Research indicates that derivatives of this compound can inhibit various cancer cell lines with nanomolar potency. For instance, studies have shown that modifications to the thiazolo[5,4-b]pyridine scaffold can enhance anticancer properties significantly.
  • Structure-Activity Relationship (SAR) Studies : These studies have highlighted that specific substitutions on the phenyl and quinoline rings can optimize biological activity against imatinib-resistant c-KIT mutants, which are relevant in gastrointestinal stromal tumors (GIST) .

Neuroprotective Effects

Compounds similar to this compound have also been explored for neuroprotective effects. Quinoline derivatives are being investigated for their potential as multi-targeting neurotherapeutics, indicating their usefulness in treating neurodegenerative diseases.

Antiviral Properties

Emerging research suggests that thiazolo[5,4-b]pyridine derivatives may possess antiviral properties. These compounds are being studied for their ability to inhibit viral replication and could serve as templates for developing new antiviral agents .

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Thiazolo-pyridine vs.
  • Core Heterocycle Influence: Triazolo-thiadiazoles () exhibit antimicrobial activity but lack the sulfonamide group critical for enzyme inhibition, highlighting the importance of the quinoline scaffold in the target compound .

Physicochemical Properties

  • Crystallinity: The piperazine analog () forms multiple crystalline salts (e.g., HCl, maleate) with characterized XRPD and DSC data, ensuring stability and reproducibility .
  • Solubility : Piperazine derivatives exhibit higher aqueous solubility due to ionizable amines, whereas the thiazolo-pyridine’s hydrophobicity may limit bioavailability without formulation aids .

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core linked to a sulfonamide group and a thiazolo[5,4-b]pyridine moiety , as illustrated below:

ComponentDescription
Quinoline Core A bicyclic structure known for its biological activity.
Sulfonamide Group Enhances water solubility and bioavailability.
Thiazolo[5,4-b]pyridine Contributes to the compound's pharmacological properties.

This compound primarily targets the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. The inhibition of PI3K disrupts the downstream signaling pathways, particularly the AKT/mTOR pathway, leading to reduced proliferation of cancer cells.

Key Findings:

  • Inhibitory Activity : Demonstrates potent inhibitory activity against PI3K with nanomolar potency in various cancer cell lines.
  • Cell Cycle Arrest : Induces cell cycle arrest in the G1 phase, leading to apoptosis in sensitive cancer cell lines.

Structure-Activity Relationship (SAR)

Research has identified several analogs of this compound that exhibit varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamideChlorine substitution on phenylEnhanced PI3K inhibition
N-(2-Methoxyphenyl)quinoline-8-sulfonamideMethoxy group on phenylAnticancer activity
6-Methyl-N-(4-pyridyl)quinoline-8-sulfonamideMethyl group on quinolineNeuroprotective effects

These modifications impact the compound's potency and selectivity against various cancer types.

Case Studies and Research Findings

  • In Vitro Studies : this compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The compound exhibited significant cytotoxicity with IC50 values in the low nanomolar range .
  • Enzymatic Assays : In enzymatic assays targeting PI3K, this compound showed a competitive inhibition profile with a Ki value indicating strong binding affinity to the enzyme.
  • Mechanistic Studies : Further investigations revealed that treatment with the compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its role as an apoptosis inducer in tumor cells.

Comparative Analysis with Similar Compounds

This compound is unique compared to other thiazolo[5,4-b]pyridine derivatives due to its specific combination of structural elements that enhance its biological activity. Comparative studies have shown that while other compounds exhibit similar inhibitory effects on kinases, they often lack the potency or selectivity observed with this sulfonamide derivative .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)quinoline-8-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step procedures, starting with the formation of the quinoline-8-sulfonamide core via sulfonation using reagents like chlorosulfonic acid. Subsequent steps include coupling the thiazolo[5,4-b]pyridine moiety using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). For example, a boronic ester intermediate (e.g., tert-butyl 1-(3-bromophenyl)ethylcarbamate) can be reacted with the quinoline derivative under nitrogen-sparged conditions in a solvent mixture of DMF/EtOH/H₂O (6:3:1) at 85°C for 12 hours . Yield optimization requires precise control of catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), temperature (±2°C), and stoichiometric ratios (1:1.3 molar ratio of quinoline to boronic ester).
  • Key Parameters : Reaction purity (≥95%) is confirmed via HPLC, and intermediates are characterized by ¹H/¹³C NMR .

Q. How can researchers confirm the crystallinity and purity of this compound?

  • Methodology : X-ray powder diffraction (XRPD) is used to identify crystalline forms, while thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For instance, distinct XRPD peaks at 2θ = 12.5°, 17.8°, and 24.3° confirm Form I crystallinity . DSC curves should exhibit a sharp endothermic peak within ±2°C of the reported melting point (e.g., 287–293°C) to validate purity .
  • Contaminant Detection : Residual solvents (e.g., DMF, toluene) are quantified via GC-MS, with thresholds set at <0.1% per ICH guidelines .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different salt forms of this compound?

  • Case Study : Phosphate and hydrochloride salts exhibit divergent solubility profiles (e.g., 12 mg/mL vs. 4 mg/mL in PBS at pH 7.4), leading to variability in cellular uptake and IC₅₀ values. To address this, researchers should standardize salt forms early in assays. For example, the hydrochloride salt’s hygroscopicity may require anhydrous storage (<5% RH) to prevent degradation .
  • Statistical Approach : Use ANOVA to compare bioactivity across salt forms, with post-hoc Tukey tests to identify outliers. Data normalization to account for solubility differences is critical .

Q. How does the thiazolo[5,4-b]pyridine moiety influence binding affinity to pyruvate kinase, and can structural modifications enhance specificity?

  • Mechanistic Insight : Molecular docking studies (e.g., AutoDock Vina) reveal that the thiazolo[5,4-b]pyridine group forms π-π interactions with Phe37 and hydrogen bonds with Lys120 in the pyruvate kinase M2 (PKM2) active site. Free energy calculations (MM-PBSA) show a binding energy of −9.2 kcal/mol for the parent compound .
  • Modification Strategies : Introducing electron-withdrawing groups (e.g., -CF₃ at position 5 of the thiazole ring) improves binding by 1.8-fold, as shown in SAR studies. However, bulkier substituents (e.g., -Ph) reduce solubility, necessitating a balance between affinity and pharmacokinetics .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability conditions?

  • Protocol : Subject the compound to 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months. Degradation products are analyzed via UPLC-QTOF-MS/MS in positive ion mode. Major degradants include sulfonic acid derivatives (m/z 428.1, [M+H]⁺) and quinoline N-oxide (m/z 365.2, [M+H]⁺), formed via hydrolysis and oxidation, respectively .
  • Mitigation : Lyophilization with trehalose (1:1 w/w) reduces hydrolysis by 70% in aqueous buffers .

Data-Driven Insights

Parameter Value Reference
LogP (octanol-water)3.8 ± 0.2
Aqueous solubility (pH 7.4)8.2 µg/mL
Plasma protein binding92% (human)
CYP3A4 inhibition (IC₅₀)>50 µM

Comparative Analysis with Analogues

  • N-(4-(pyridin-2-yl)phenyl)quinoline-8-sulfonamide : Replacing thiazolo[5,4-b]pyridine with pyridine reduces PKM2 activation by 60%, highlighting the thiazole’s critical role .
  • N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide : Removing the quinoline core decreases logP to 2.1 but abolishes bioactivity, emphasizing the need for the quinoline scaffold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.